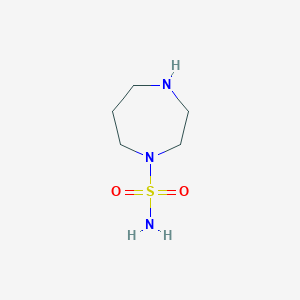![molecular formula C14H18N2O B3199178 1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 1016794-28-7](/img/structure/B3199178.png)
1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
Descripción general
Descripción
The compound “1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using its IUPAC Standard InChI and InChIKey . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using its molecular formula, yield, melting point, FT-IR, 1H-NMR, and ESI-MS .Mecanismo De Acción
Target of Action
The compound “1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological responses.
Biochemical Pathways
The biochemical pathways affected by indole derivatives can vary widely depending on the specific derivative and its targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways. Other indole derivatives have been found to be effective against carrageenan-induced edema in albino rats , indicating that they may influence inflammatory pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one in lab experiments is its selectivity for ROCKs. This compound does not inhibit other kinases, which reduces the risk of off-target effects. In addition, this compound has a high water solubility, which makes it easy to dissolve in aqueous solutions. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing to maintain its inhibitory effect.
Direcciones Futuras
There are several future directions for the use of 1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one in scientific research. One direction is to investigate the roles of ROCKs in other biological processes, such as immune cell function and stem cell differentiation. Another direction is to develop more potent and selective inhibitors of ROCKs for therapeutic applications. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may have synergistic effects on cancer cell growth and migration.
Aplicaciones Científicas De Investigación
1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one has been widely used in scientific research to investigate the roles of ROCKs in various biological processes. For example, this compound has been used to study the effects of ROCK inhibition on cell migration, proliferation, and apoptosis in cancer cells. This compound has also been used to investigate the roles of ROCKs in cardiovascular diseases, such as hypertension and atherosclerosis. In addition, this compound has been used to study the effects of ROCK inhibition on neuronal regeneration and axonal growth after spinal cord injury.
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,11,15H,3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZUSXZKKRWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2CNC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)
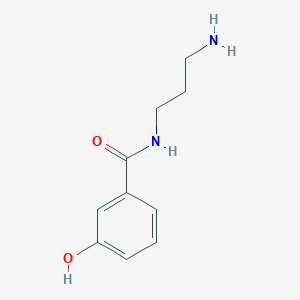
![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)
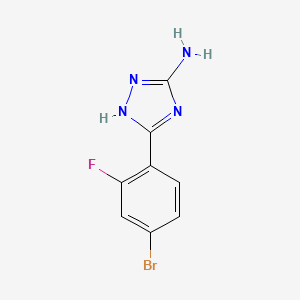
![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)
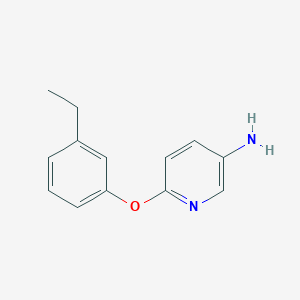
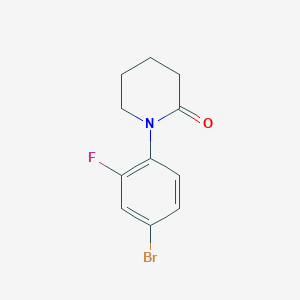

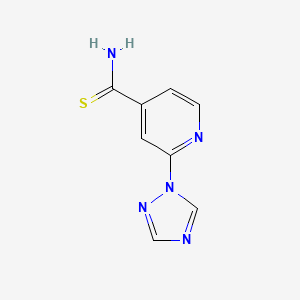

![N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3199169.png)

